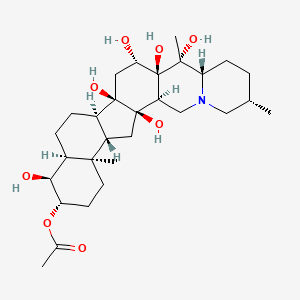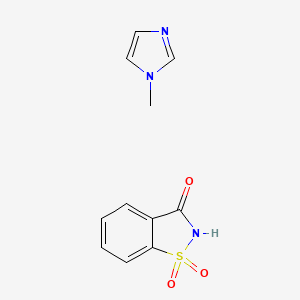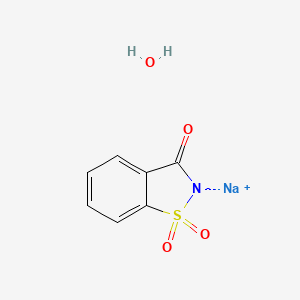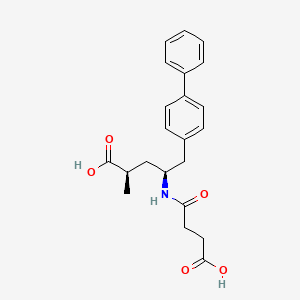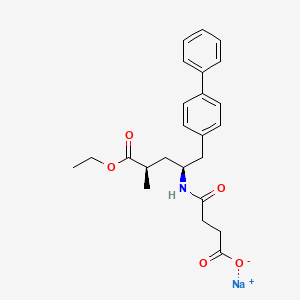
Résorufine
Vue d'ensemble
Description
Resorufin is a pink fluorescent dye used as a marker for microfilaments in moving cells . It is a redox probe that can be used to visualize cell respiration directly. It is highly fluorescent and has an excitation maximum at 563nm and emission maximum at 587nm .
Synthesis Analysis
Resorufin has been widely utilized in the design of responsive probes specific for various bioactive species . In the past few decades, a number of fluorescent probes have been developed for bioassays and imaging by exploiting different fluorophores .Molecular Structure Analysis
Resorufin exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . The chemical structures of probes, response mechanisms, detection limits, and practical applications are investigated .Chemical Reactions Analysis
Resorufin exhibits unique photophysical properties, such as long excitation and emission wavelength (572/585 nm), high fluorescence quantum yield (ϕ = 0.74 in water), and large molar absorptivity (56 000 M −1 cm −1) . It is unstable in the presence of thiols such as dithiothreitol (DTT) and 2-mercaptoethanol .Physical and Chemical Properties Analysis
Absorption and fluorescence of resorufin are pH dependent. Below the pKa (~6.0), Abs. shifts to 480 nm and both E and fluorescence quantum yield are markedly lower . Resorufin has high extinction coefficient and good chemical and photostability .Applications De Recherche Scientifique
Analyse de fluorescence et colorimétrique
La résorufine présente un rendement quantique de fluorescence élevé, une longue longueur d'onde d'excitation/d'émission et une capacité prononcée à la fois en analyse de fluorescence et colorimétrique . Elle a été largement utilisée dans la conception de sondes sensibles spécifiques à diverses espèces bioactives .
Détection de divers analytes
Des sondes fluorescentes à base de this compound ont été développées pour détecter divers analytes, tels que des cations, des anions, des espèces soufrées réactives (rédox-actives), des petites molécules et des macromolécules biologiques .
Bioessais et imagerie
La technique d'imagerie de fluorescence a attiré une attention croissante dans la détection de diverses molécules biologiques in situ et en temps réel . La this compound a été utilisée dans le développement d'un certain nombre de sondes fluorescentes pour les bioessais et l'imagerie .
Développement de sondes sensibles
Plus de 100 sondes ont été développées à partir de l'échafaudage de la this compound, et certaines de ces sondes ont été commercialisées . Ces sondes sont sensibles, ce qui signifie qu'elles changent en réponse à certaines conditions ou substances .
Détection du peroxyde d'hydrogène
La this compound a été utilisée dans des tests de fluorescence inverse pour détecter le peroxyde d'hydrogène (H2O2). Cela se fait en mesurant la disparition de sa fluorescence lors de l'oxydation catalysée par la peroxydase de raifort en un dérivé non fluorescent .
Recherche et développement
Les structures chimiques des sondes, les mécanismes de réponse, les limites de détection et les applications pratiques de la this compound sont en cours d'investigation . Ces recherches devraient favoriser le développement de sondes fluorescentes sensibles à base de this compound et leurs applications biologiques .
Mécanisme D'action
Target of Action
Resorufin is a fluorophore that has been widely utilized in the design of responsive probes specific for various bioactive species . It is used to detect various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules . The primary targets of Resorufin are these bioactive species, and their role is to interact with Resorufin, leading to changes in its fluorescence properties .
Mode of Action
Resorufin interacts with its targets through a process known as nucleophilic substitution . In the presence of certain bioactive species, the oxidative benzylic ether (C–O) bonds in probes are cleaved, resulting in a dramatic increase of the emission intensity and an obvious change of the solution color from light yellow to pink .
Biochemical Pathways
Resorufin is involved in the redox reactions within cells. It is used as a reporter of metabolic activity of cells and can be detected by a simple fluorometric assay . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of metabolic activity of cells . This process affects the redox potential of the cellular environment, which can have downstream effects on various biochemical pathways.
Pharmacokinetics
It is known that resorufin is unstable in the presence of thiols such as dithiothreitol (dtt) and 2-mercaptoethanol . This instability could potentially impact its bioavailability.
Result of Action
The result of Resorufin’s action is a change in fluorescence properties, which can be used to measure viability based on the metabolic activity in mammalian cell culture and primary cells . The non-fluorescent dye resazurin is reduced inside vital cells to fluorescent resorufin and released into the culture media . This change can be detected by a simple fluorometric assay .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Resorufin has been used in the development of fluorescent probes for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules . The nature of these interactions involves the high selectivity and sensitivity of resorufin, which allows for outstanding spatiotemporal resolution and fast feedback .
Cellular Effects
The effects of resorufin on various types of cells and cellular processes are primarily observed through its role in fluorescence imaging techniques. These techniques have attracted increasing attention in the detection of various biological molecules in situ and in real-time .
Molecular Mechanism
The molecular mechanism of resorufin’s effects is largely based on its high fluorescence quantum yield. This property allows it to be widely utilized in the design of responsive probes specific for various bioactive species .
Temporal Effects in Laboratory Settings
Resorufin is known for its good chemical and photostability . It is unstable in the presence of thiols such as dithiothreitol (DTT) and 2-mercaptoethanol .
Propriétés
IUPAC Name |
7-hydroxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSLDCABUXLXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060906 | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Resorufin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
635-78-9 | |
| Record name | Resorufin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorufin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Phenoxazin-3-one, 7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3H-phenoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESORUFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3NUS7K96S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


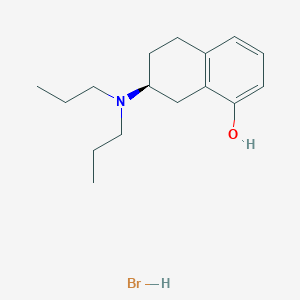


![N-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-tetrazole-5-carboxamide](/img/structure/B1680467.png)
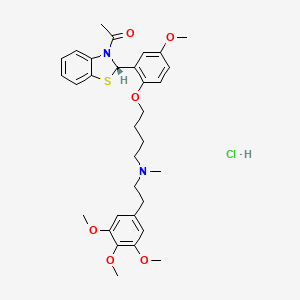
![N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester](/img/structure/B1680469.png)
